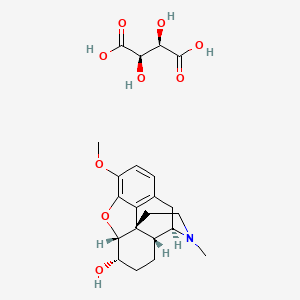

Dihydrocodeine bitartrate

Vue d'ensemble

Description

Dihydrocodeine bitartrate is a synthetic opioid analgesic. It is used as an alternative or adjunct to codeine to treat moderate to severe pain, severe dyspnea, and cough .

Synthesis Analysis

Dihydrocodeine bitartrate is semi-synthetic and was developed in Germany in 1908 . It is used in a variety of formulations as an antitussive and analgesic . The bioavailability of dihydrocodeine bitartrate has been determined using HPLC and GC procedures .Molecular Structure Analysis

The molecular formula of Dihydrocodeine bitartrate is C22H29NO9 . Its molecular weight is 451.5 g/mol . The IUPAC name is (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol; (2R,3R)-2,3-dihydroxybutanedioic acid .Chemical Reactions Analysis

Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu opioid receptors .Physical And Chemical Properties Analysis

Dihydrocodeine bitartrate is a small molecule . It has a high affinity for mu opioid receptors . The compound is semi-synthetic .Applications De Recherche Scientifique

Pain Management

Dihydrocodeine bitartrate is an opioid analgesic used as an alternative or adjunct to codeine to treat moderate to severe pain . It is used for the management of pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate .

Treatment of Dyspnea

Dihydrocodeine bitartrate is used to treat severe dyspnea . Dyspnea, or shortness of breath, is a common symptom in many medical conditions, and this compound can help alleviate this discomfort.

Antitussive Agent

Developed in Germany in 1908, Dihydrocodeine bitartrate was part of an international search to find a more effective antitussive agent to help reduce the spread of airborne infectious diseases such as tuberculosis . It is still used today to suppress coughing.

Treatment of Chronic Pain

Dihydrocodeine bitartrate can also be used to treat chronic pain . Chronic pain is a complex condition that can be difficult to manage, and this compound provides another option for treatment.

Substitute Drug for Heroin Addiction

In heroin addicts, Dihydrocodeine bitartrate has been used as a substitute drug , in doses up to 2500mg/day to treat addiction . This use provides a controlled means to manage and treat opioid addiction.

Quality Control in Pharma Laboratories

Dihydrocodeine bitartrate is used as a reference standard in pharma laboratories for specified quality tests and assays . This helps ensure the quality and consistency of pharmaceutical products.

Mécanisme D'action

Target of Action

Dihydrocodeine bitartrate primarily targets the μ opioid receptors . These receptors are found in the central nervous system and play a crucial role in pain perception .

Mode of Action

Dihydrocodeine bitartrate acts as an agonist at the μ opioid receptors . Upon binding to these receptors, it inhibits intracellular adenylate cyclase, leading to reduced calcium influx via membrane calcium channels and increased potassium permeability by opening membrane potassium channels . This results in a decrease in neuronal excitability, which contributes to its analgesic effect .

Biochemical Pathways

The activation of μ opioid receptors by Dihydrocodeine leads to a series of downstream effects. The inhibition of adenylate cyclase reduces the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in signal transduction . This, in turn, affects various biochemical pathways, ultimately leading to the drug’s analgesic and antitussive effects .

Pharmacokinetics

Dihydrocodeine is primarily metabolized in the liver through the enzymes CYP3A4 and CYP2D6 . Its active metabolite, dihydromorphine, exhibits a high affinity for μ opioid receptors . The bioavailability of Dihydrocodeine when taken orally is reported to be between 12% and 34% . The elimination half-life is approximately 4 hours .

Result of Action

The activation of μ opioid receptors by Dihydrocodeine and its metabolite dihydromorphine results in analgesic effects, making it effective for the management of moderate to severe pain . It is also used to treat severe dyspnea (shortness of breath) and cough .

Action Environment

The action, efficacy, and stability of Dihydrocodeine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual factors such as age, health status, and genetic makeup (particularly the presence of certain variants of the CYP2D6 enzyme) can influence how an individual responds to Dihydrocodeine .

Safety and Hazards

Dihydrocodeine bitartrate exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Life-threatening respiratory depression and death have occurred in children who received codeine . Dihydrocodeine may impair the mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a car or operating machinery .

Orientations Futures

Dihydrocodeine bitartrate is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain , breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .

Propriétés

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSZBVAEVPSPFM-HYTSPMEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975047 | |

| Record name | Dihydrocodeine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrocodeine bitartrate | |

CAS RN |

5965-13-9 | |

| Record name | Dihydrocodeine bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocodeine Bitartrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocodeine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5α-epoxy-6α-hydroxy-3-methoxy-17-methylmorphinan hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCODEINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LXS95BSA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

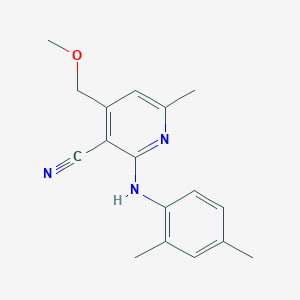

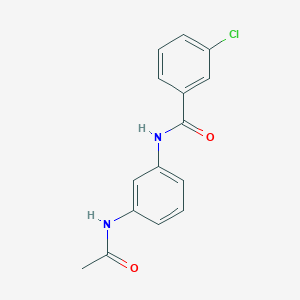

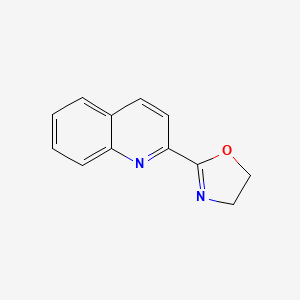

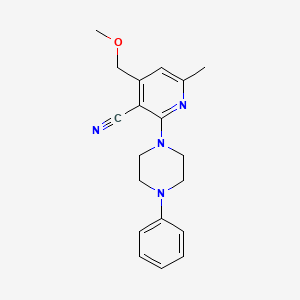

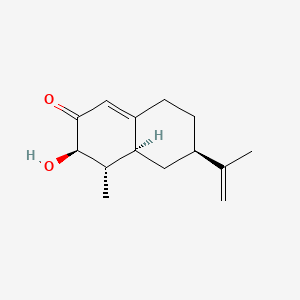

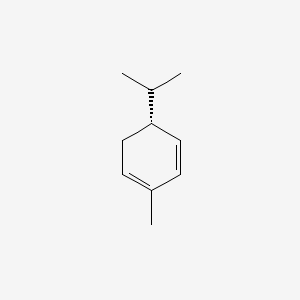

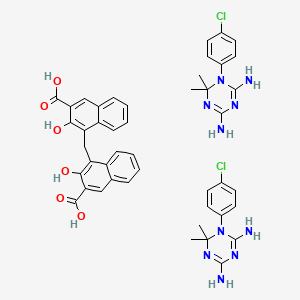

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dihydrocodeine bitartrate exert its analgesic effects?

A1: Dihydrocodeine bitartrate is a synthetic opioid analgesic that acts as an agonist at opioid receptors, primarily the mu receptor. [, ] This stimulation leads to a cascade of downstream effects, including:

Q2: What is the molecular formula and weight of dihydrocodeine bitartrate?

A2: Unfortunately, the provided research excerpts do not contain this information. Please refer to publicly available chemical databases or resources for this data.

Q3: Is there any information on the spectroscopic data of dihydrocodeine bitartrate within these research papers?

A3: The provided excerpts primarily focus on the clinical and pharmacological aspects of dihydrocodeine bitartrate. They do not delve into detailed spectroscopic characterization. For such data, it is advisable to consult specialized chemical literature or databases.

Q4: What kind of formulations have been explored for the sustained-release of dihydrocodeine bitartrate?

A5: One study investigated directly compressible hydrophilic poly(ethylene oxide) (PEO) matrices for the sustained-release of dihydrocodeine bitartrate. [] These matrices, containing varying amounts of PEO, were found to achieve controlled release profiles comparable to a commercially available sustained-release product.

Q5: How is dihydrocodeine bitartrate typically administered, and what is its bioavailability?

A6: While the excerpts don't explicitly mention the common routes of administration, one study compared the bioavailability of a controlled-release formulation and a solution of dihydrocodeine bitartrate. [] The study found a mean urinary recovery of approximately 30 mg for both formulations, suggesting comparable bioavailability.

Q6: Does food intake affect the pharmacokinetics of the controlled-release formulation?

A7: A study on a controlled-release formulation of dihydrocodeine bitartrate found that administration before or after meals did not significantly impact its steady-state concentrations. [] No drug accumulation was observed.

Q7: What analytical methods have been employed to determine dihydrocodeine bitartrate levels in biological samples?

A8: Researchers have utilized both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the analysis of dihydrocodeine bitartrate in plasma and urine. [, ] These methods offer varying levels of sensitivity, with GC achieving a quantitation limit of 20 ng/mL and HPLC demonstrating a lower limit of 37.5 ng/mL in plasma.

Q8: Has derivative spectrometry been explored for analyzing dihydrocodeine bitartrate in multi-component formulations?

A9: Yes, a study demonstrated the successful application of first and second-derivative spectrophotometry for directly determining dihydrocodeine bitartrate in a cough mixture containing two other active ingredients. [] This method showcases the potential of derivative spectrometry for analyzing complex pharmaceutical formulations without prior separation steps.

Q9: Are there reports of dihydrocodeine bitartrate misuse?

A10: Yes, several excerpts highlight concerns about the misuse of dihydrocodeine tartrate, particularly the proprietary form DF 118, among opiate addicts. [, , ] While evidence is largely anecdotal, these reports indicate a need for awareness and monitoring of potential misuse.

Q10: Has dihydrocodeine bitartrate been linked to inappropriate use in neonatal care?

A11: Unfortunately, some excerpts raise concerns about the use of dihydrocodeine tartrate (DF 118) in neonates with severe conditions. [, , ] It was reportedly prescribed to manage discomfort in infants deemed unlikely to survive, raising ethical considerations about end-of-life care practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B1215006.png)

![N-(2-phenyl-3-imidazo[1,2-a]pyridinyl)carbamic acid methyl ester](/img/structure/B1215008.png)